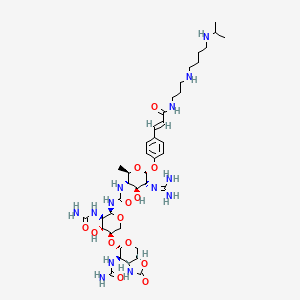
Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate: is a chemical compound with the molecular formula C11H30N2O6P2 and a molecular weight of 348.31. It is known for its unique structure, which includes a bisphosphonate group, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bisphosphonate group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce different phosphine compounds.
Aplicaciones Científicas De Investigación
Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases due to its bisphosphonate group.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets and pathways. The bisphosphonate group is known to inhibit specific enzymes and metabolic processes, leading to various biological effects. For example, it can inhibit osteoclast activity, making it useful in treating bone diseases .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bisphosphonates such as:
- Alendronate
- Risedronate
- Ibandronate
Uniqueness
Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate is unique due to its specific structure and the presence of the isononylimino group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
93982-83-3 |
|---|---|
Fórmula molecular |
C11H30N2O6P2 |
Peso molecular |
348.31 g/mol |
Nombre IUPAC |
azanium;hydroxy-[[7-methyloctyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C11H27NO6P2.H3N/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);1H3 |
Clave InChI |
RXDVXVMQPTZEFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)(O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


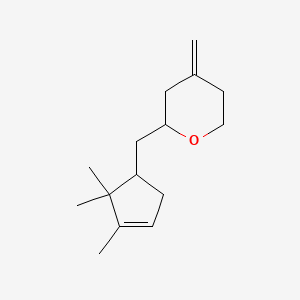
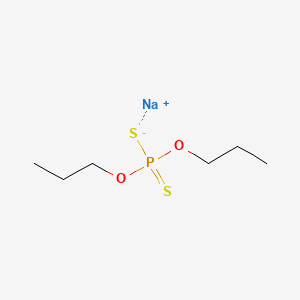
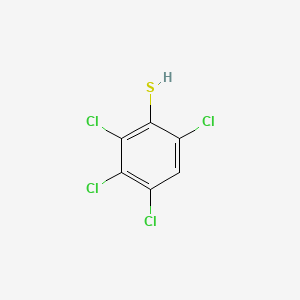
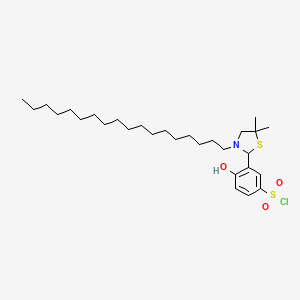
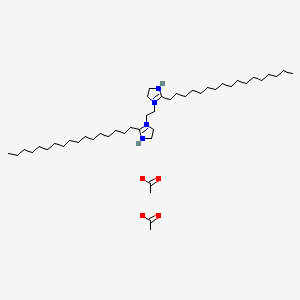
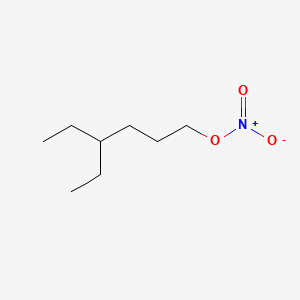
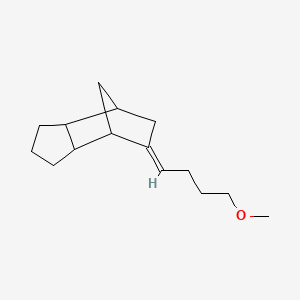
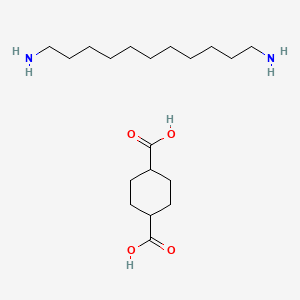
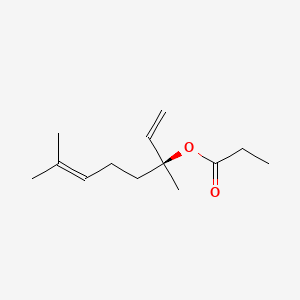
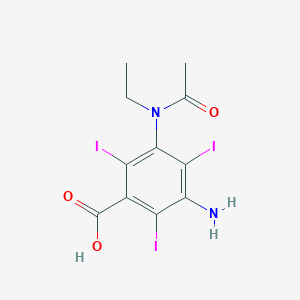

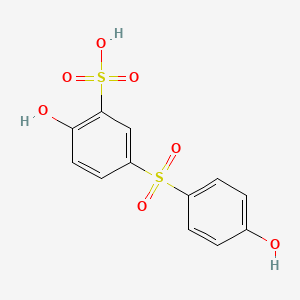
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
